NY-ESO-1 was first identified through serological analysis of recombinant cDNA expression libraries, highlighting its potential as a tumor-associated antigen. It is expressed in various cancers, including melanoma, lung cancer, and synovial sarcoma, while being restricted to germline tissues under normal physiological conditions .
The synthesis of NY-ESO-1 (161-180) involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis typically utilizes protected amino acids to prevent unwanted reactions during the assembly process.
The synthesis process includes:
The NY-ESO-1 (161-180) peptide has a specific sequence that allows it to bind to major histocompatibility complex class II molecules, facilitating T cell recognition. The molecular structure features a glycine-rich N-terminal region and a hydrophobic C-terminal region, contributing to its stability and interaction with immune receptors .
The peptide's molecular weight is approximately 2 kDa, and its sequence is critical for eliciting immune responses from T cells. Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance could provide further insights into its conformation and binding characteristics .
The primary chemical reactions involving NY-ESO-1 (161-180) occur during its interaction with T cell receptors on CD4+ T cells. These interactions are mediated by specific binding to major histocompatibility complex molecules on antigen-presenting cells.
Upon binding, a series of intracellular signaling cascades are activated within T cells:
The mechanism by which NY-ESO-1 (161-180) stimulates an immune response involves several steps:
Studies show that stimulation with NY-ESO-1 (161-180) primarily generates CD4+ T cell responses, with limited activation of CD8+ T cells compared to other peptides like NY-ESO-1 (157–170) .
NY-ESO-1 (161-180) is characterized by its small size and hydrophilic nature due to its amino acid composition. It tends to form stable structures that facilitate its interaction with immune receptors.
The chemical properties include:
NY-ESO-1 (161-180) has significant applications in cancer immunotherapy:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 92448-22-1
CAS No.: